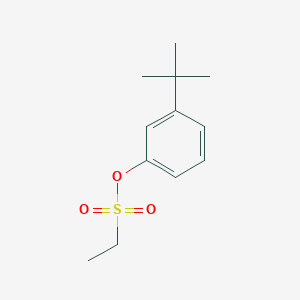
2-Pyrrolidinone, 4-azido-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 4-azido-, (4S)- is a chiral azido compound that has garnered interest in various fields of scientific research due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-azido-, (4S)- typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidinone is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 4-azido-, (4S)- may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems and controlled reaction conditions can help in scaling up the production while minimizing risks.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 4-azido-, (4S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) with Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
科学的研究の応用
2-Pyrrolidinone, 4-azido-, (4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and as a precursor for bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Pyrrolidinone, 4-azido-, (4S)- largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved can vary based on the context of its application, such as targeting specific enzymes or receptors in medicinal chemistry.
類似化合物との比較
Similar Compounds
4-Azido-2-pyrrolidinone: The non-chiral counterpart of 2-Pyrrolidinone, 4-azido-, (4S)-.
®-(+)-4-azido-2-pyrrolidinone: The enantiomer of 2-Pyrrolidinone, 4-azido-, (4S)-.
Azidoacetamide: Another azido compound with similar reactivity.
Uniqueness
2-Pyrrolidinone, 4-azido-, (4S)- is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules synthesized from it. This can be particularly valuable in the development of enantioselective drugs and catalysts.
特性
CAS番号 |
899806-32-7 |
|---|---|
分子式 |
C4H6N4O |
分子量 |
126.12 g/mol |
IUPAC名 |
(4S)-4-azidopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N4O/c5-8-7-3-1-4(9)6-2-3/h3H,1-2H2,(H,6,9)/t3-/m0/s1 |
InChIキー |
HVIKCIPJUZAPNJ-VKHMYHEASA-N |
異性体SMILES |
C1[C@@H](CNC1=O)N=[N+]=[N-] |
正規SMILES |
C1C(CNC1=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloroethyl)naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B8372089.png)

![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8372097.png)


![13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B8372111.png)
![1-[(Cyclopentylsulfanyl)methyl]-3-nitrobenzene](/img/structure/B8372112.png)

![2-Methyl-N-[(morpholin-4-yl)methyl]prop-2-enamide](/img/structure/B8372131.png)


![6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid](/img/structure/B8372157.png)

![4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile](/img/structure/B8372167.png)
